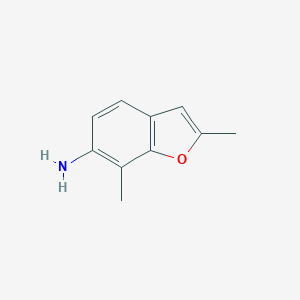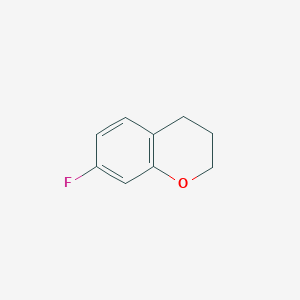
7-Fluorochroman
Overview
Description
7-Fluorochroman is a heterobicyclic compound that serves as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It is structurally similar to chromone, with the absence of a C2-C3 double bond in the chroman-4-one skeleton .
Synthesis Analysis
The synthesis of this compound and its analogs is a complex process. The current synthetic methodologies might be insufficient for the preparation of chiral fluorinated drug candidates, presumably due to the complexity of the molecules .
Molecular Structure Analysis
Fluorochromes, including this compound, are organic molecules consisting of cyclical structures or polyene systems with double and triple bonds. These molecules have an outer shell of mobile electrons, also called delocalized electrons or π electrons, which are particularly susceptible to absorbing a quantum of energy and passing from the ground state to an excited state .
Chemical Reactions Analysis
Fluorochromes, such as this compound, can absorb a photon under certain conditions. This absorption can make an electron reach a transient state of excitation, from which it comes back to the ground state, emitting another photon characterized by less energy .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 166.15 g/mol . Other properties such as its excitation peak, emission peak, Stokes shift, extinction coefficient, and quantum yield are also important characteristics of fluorochromes .
Scientific Research Applications
Mechanochromic Luminescent Materials : A study by Ma et al. (2015) discusses materials that undergo multicolor changes when subjected to mechanical forces. These changes are attributed to transformations in supramolecular or chemical structures, which could include compounds like 7-Fluorochroman.
Electrochromic Properties : Research by Kim et al. (2005) explores new fluorophores, including structures similar to this compound, demonstrating their electrochromic properties which are essential in display technologies.
Solvatochromic Fluorophores in Protein Studies : Loving et al. (2010) discuss the application of solvatochromic fluorophores, like this compound, in studying protein interactions and dynamics. These dyes have been used for advanced biochemical understanding and in assay development (Loving, Sainlos, & Imperiali, 2010).
Fluoro-chromogenic Sensing of Anions : A study by Martínez‐Máñez & Sancenón (2006) highlights the development of chemodosimeters using compounds like this compound for anion sensing.
Chemosensors for Metal Ions : Chemate and Sekar (2015) demonstrate the use of acridine-based chemosensors, structurally similar to this compound, for detecting metal ions such as Cu2+ and Al3+ (Chemate & Sekar, 2015).
Biomedical Imaging : Research on trisaminocyclopropenium fluorophores, which may relate to this compound derivatives, indicates their application in bioimaging and diagnosis. These fluorophores have shown potential in DNA visualization and nuclear counterstaining in cell cultures (Guest et al., 2020).
Electrofluorochromism in Analytical Applications : Audebert and Miomandre (2013) discuss electrofluorochromism, which involves electrochemical monitoring of luminescence features. This field includes the design of molecules like this compound for biosensors and displays (Audebert & Miomandre, 2013).
Fluorescent Dyes in Cytometry and Biochemical Analysis : Papers by Lundqvist et al. (1998), Compain & Mathey (2006), and others delve into the use of fluorescent dyes, related to this compound, for analyzing cell cycle, DNA content, and histone interactions.
Development of Spectrophotofluorometers : Udenfriend (1995) outlines the role of fluorogenic dyes in the development of spectrophotofluorometers, instrumental in biochemical research (Udenfriend, 1995).
Near-Infrared and Shortwave Infrared Imaging : Cosco et al. (2017) have synthesized polymethine dyes, with structures akin to this compound, for imaging in the near-infrared and shortwave infrared regions. These dyes have applications in in vivo imaging (Cosco et al., 2017).
Safety and Hazards
Safety measures for handling 7-Fluorochroman include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Properties
IUPAC Name |
7-fluoro-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORTXLVIJCKIFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
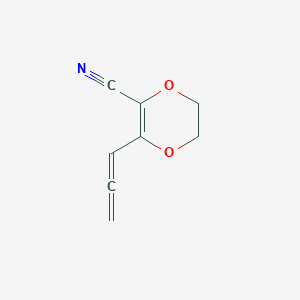
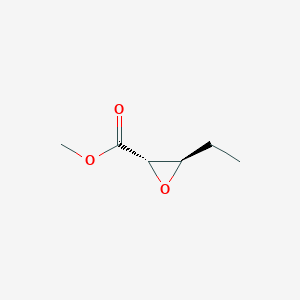
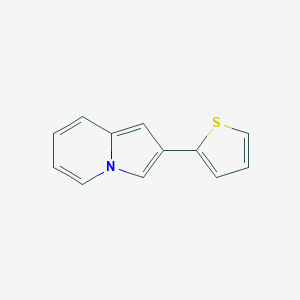
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
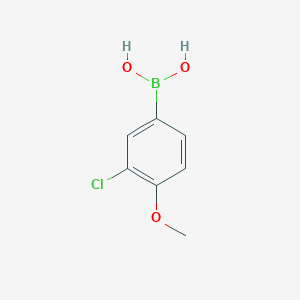
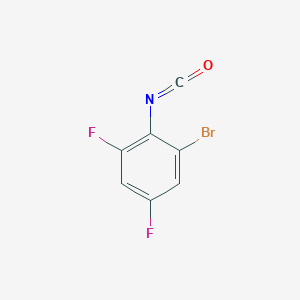
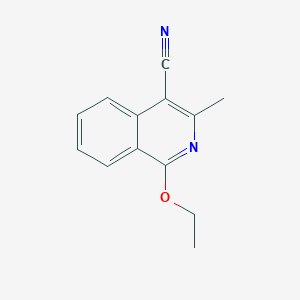

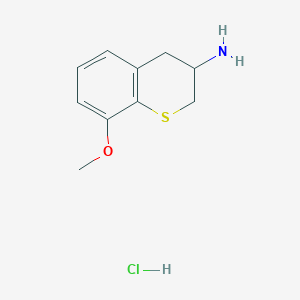
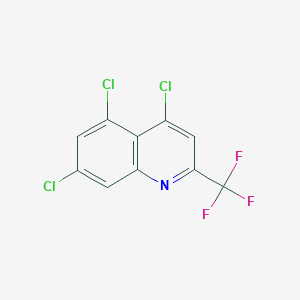
![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)
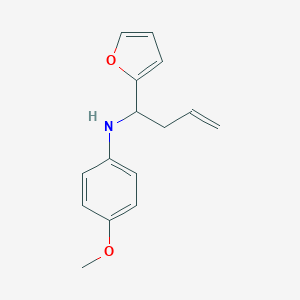
![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
